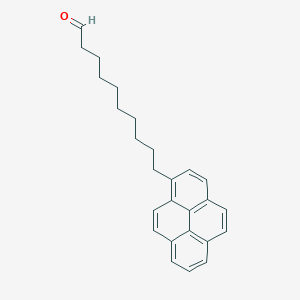

Pyrenedecanal

Description

Historical Context of Pyrene (B120774) Derivatives in Scientific Inquiry

Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, has a long history in scientific research, primarily due to its distinctive fluorescence properties. Pyrene exhibits a high quantum yield, a relatively long fluorescence lifetime, and a notable propensity for excimer formation, where an excited pyrene molecule interacts with a ground-state pyrene molecule to form a short-lived excited dimer that emits fluorescence at a longer wavelength than the monomer researchgate.netroyalsocietypublishing.org. These properties make pyrene and its derivatives excellent reporters for studying molecular environments, aggregation, and dynamics in various systems, including polymers, micelles, and biological membranes researchgate.netavantiresearch.com. Early research utilized pyrene as a probe for determining critical micelle concentration (CMC) and investigating polymer-surfactant interactions avantiresearch.com. The ability to easily modify the pyrene structure with different functional groups has led to the development of a wide array of pyrene-based fluorescent probes for sensing various analytes, such as metal ions, amino acids, peptides, and even hypochlorite (B82951) researchgate.netriyngroup.comchemicalpapers.commdpi.com. The strong pi electron delocalization in pyrene allows for substitution with various functional groups, influencing their electronic structures and resulting in potential electronic materials scirp.org. Alkyl substitutions on the pyrene core can even enhance fluorescence quantum yield through sigma-pi conjugation, offering a way to tune photophysical properties acs.org.

Significance of Long-Chain Aldehydes in Biochemical Systems

Long-chain aldehydes are integral, albeit often low-concentration, components of mammalian cells, serving as crucial intermediates in the metabolism of fatty acids and fatty alcohols nih.gov. They are generated through enzymatic processes, such as the hydrolysis of 1-alkyl- and 1-alkenyl-glycerophospholipids by enzymes like alkylglycerol monooxygenase, plasmalogenase, or lysoplasmalogenase nih.gov. Another significant source is the cleavage of sphingosine-1-phosphate (S1P) by S1P lyase, which yields trans-Δ2-hexadecenal nih.gov. Furthermore, halogenated fatty aldehydes can be produced from plasmalogens through the action of hypochlorous and hypobromous acids generated by activated neutrophils and eosinophils, or 2-iodofatty aldehydes from excess iodine in thyroid glands nih.gov. These aldehydes are not merely metabolic intermediates; they can also act as signaling lipids, form adducts with biomolecules like glutathione (B108866) and proteins (including HDACs), and influence cellular functions such as JNK signaling, apoptosis, and histone acetylation nih.gov. Aldehyde dehydrogenases (ALDHs) play a vital role in detoxifying potentially harmful aldehydes by oxidizing them to their corresponding carboxylic acids researchgate.netstring-db.org. The study of fatty aldehyde metabolism is relevant to understanding various physiological and pathological processes.

Overview of Pyrenedecanal as a Fluorogenic Probe Precursor

This compound serves as a notable example of how the properties of pyrene can be combined with the chemistry of long-chain aldehydes to create valuable research tools. Specifically, this compound has been utilized as a substrate to monitor the activity of fatty aldehyde dehydrogenase (FALDH) researchgate.netstring-db.orgmedsciencegroup.comresearchgate.net. In this application, this compound is converted by FALDH into the corresponding fatty acid, pyrenedecanoic acid medsciencegroup.comresearchgate.net. This enzymatic conversion can lead to a change in the fluorescence properties of the molecule, making this compound a fluorogenic probe precursor – a molecule that becomes fluorescent or changes its fluorescence characteristics upon undergoing a specific reaction.

Research has demonstrated the utility of this compound in studying fatty aldehyde metabolism in living cells. For instance, it has been used to investigate the metabolic differences in fibroblasts from patients with Sjögren Larsson Syndrome (SLS), a genetic disorder characterized by a deficiency in FALDH function researchgate.net. Studies using this compound showed that in normal fibroblasts, the compound is primarily converted to pyrenedecanoic acid, while in SLS patient fibroblasts, where FALDH activity is impaired, this compound is instead converted to the corresponding fatty alcohol, pyrenedecanol researchgate.net. This highlights how this compound can provide insights into specific enzymatic pathways and their roles in disease. researchgate.net

The use of this compound as a fluorogenic probe precursor allows for the monitoring of enzymatic activity through fluorescence detection, offering a sensitive method for biochemical studies. The change in fluorescence upon conversion from the aldehyde to the fatty acid or alcohol can be detected using techniques like HPLC with fluorescent detection researchgate.net.

Detailed Research Findings on this compound Metabolism in Fibroblasts:

A study investigating fatty aldehyde metabolism in human fibroblasts utilized this compound as a substrate to assess FALDH activity researchgate.net. The study compared normal human fibroblasts with fibroblasts derived from patients with Sjögren Larsson Syndrome (SLS), a condition linked to deficient FALDH function researchgate.net.

| Cell Type | Substrate | Primary Metabolite Observed | Secondary Metabolite Observed |

| Normal Human Fibroblasts | This compound | Pyrenedecanoic acid | Not explicitly mentioned |

| SLS Patient Fibroblasts | This compound | Pyrenedecanol | Not explicitly mentioned |

Table 1: this compound Metabolism in Fibroblasts

These findings underscore the value of this compound as a probe for distinguishing metabolic profiles related to FALDH activity and its implications in genetic disorders like SLS researchgate.net. The conversion of this compound to pyrenedecanoic acid indicates functional FALDH, while its conversion to pyrenedecanol suggests impaired FALDH activity and the involvement of alternative metabolic pathways, such as those mediated by fatty alcohol dehydrogenases researchgate.net.

The development and application of this compound as a fluorogenic probe precursor exemplify the power of molecular design in creating tools to investigate complex biochemical processes with high sensitivity and specificity.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

10-pyren-1-yldecanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O/c27-19-8-6-4-2-1-3-5-7-10-20-13-14-23-16-15-21-11-9-12-22-17-18-24(20)26(23)25(21)22/h9,11-19H,1-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQKUWNQRSZFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Pyrenedecanal and Advanced Pyrene Conjugates

Established Synthetic Pathways to Pyrenedecanal

One established route for the synthesis of this compound involves the modification of a related carboxylic acid precursor, pyrenedecanoic acid.

This compound can be obtained through the reductive transformation of pyrenedecanoic acid. This conversion typically involves the reduction of the carboxylic acid functional group to an aldehyde. For instance, pyrenedecanol, which can be synthesized from pyrenedecanoic acid via Vitride reduction, serves as a precursor in the synthesis of 1-O-pyrenedecyl-sn-glycerol. This compound is then generated from the cleavage of 1-O-pyrenedecyl-sn-glycerol by alkylglycerol monooxygenase. pnas.orgnih.gov In enzymatic assays, this compound is subsequently converted to pyrenedecanoic acid by fatty aldehyde dehydrogenase. pnas.orgnih.govresearchgate.net This demonstrates a metabolic pathway where this compound is an intermediate, formed from an ether lipid and further oxidized to the corresponding carboxylic acid.

A method for monitoring fatty aldehyde dehydrogenase activity utilizes the formation of pyrenedecanoic acid from this compound, quantified by HPLC with fluorescence detection. researchgate.net This analytical technique highlights the relationship between this compound and pyrenedecanoic acid in metabolic studies.

Functionalization and Derivatization Approaches for Pyrene-Based Compounds

Pyrene's unique photophysical properties make it a valuable scaffold for developing fluorescent probes and materials. Functionalization and derivatization strategies are employed to create pyrene-labeled compounds with tailored behaviors.

The design of pyrene-labeled scaffolds often leverages pyrene's sensitivity to its microenvironment, its ability to form excimers, and its π-stacking interactions. Pyrene's emission spectrum, particularly the ratio of the intensity of the first vibronic band (I) to the third (III), known as the Py value, is highly sensitive to solvent polarity, with lower Py values indicating a more hydrophobic environment. nih.govnih.gov This property allows pyrene (B120774) to act as a polarity-sensitive fluorophore. nih.govresearchgate.net

Pyrene can also function as an excimer-generating unit. Excimer formation, an excited-state dimer, occurs when two pyrene molecules are in close spatial proximity (around 10 Å), resulting in a distinct emission band at longer wavelengths. nih.govmdpi.com This phenomenon is utilized to study molecular proximity, conformational changes, and interactions in various systems, including biological molecules. researchgate.netmdpi.com The unusually long lifetime of pyrene emission facilitates this excited-state reaction. mdpi.com

Furthermore, the planar structure and rich π-electrons of pyrene promote strong intermolecular π–π stacking interactions. nih.govresearchgate.netrsc.org These interactions are fundamental in the design of pyrene-based materials and can influence their self-assembly and electronic properties. acs.orguky.edu The surface area of the pyrene moiety is comparable to that of Watson-Crick base pairs, contributing to its tendency to intercalate into DNA duplexes. nih.gov

Design principles for pyrene-labeled scaffolds also consider the attachment point and linker length between the pyrene and the molecule being labeled, as these factors influence the position and characteristics of the pyrene label. nih.gov Strategies include incorporating pyrene into polymers or conjugating it to biomolecules like peptides or nucleic acids. nih.govnih.govacs.org

Alkylation and conjugation strategies are used to modify the properties and behavior of pyrene-based compounds. Alkylation can influence the self-assembly and photophysical properties of pyrene derivatives. Introducing alkyl chains with different lengths and branching patterns onto the pyrene scaffold can lead to position-dependent photophysical properties. chemrxiv.org

Conjugation involves linking pyrene to other molecules, such as peptides or polymers, to create functional conjugates. For example, pyrene has been conjugated to apelin peptides to study peptide-micelle interactions. nih.gov This conjugation strategy, even with a hydrophobic fluorophore like pyrene, can be valuable for evaluating ligand-protein interactions in membrane-mimetic systems. nih.gov The conjugation can modulate the partitioning behavior of the pyrene-labeled molecule in different environments, such as micelles. nih.gov

Extending the π-conjugated plane of pyrene through fusion with other aromatic units or incorporating heteroatoms like nitrogen or sulfur can significantly modulate the electronic and photophysical properties, including light absorption range, electron migration, and stability. rsc.orgacs.orggdut.edu.cn This is a key strategy in developing pyrene-based materials for organic electronics and photocatalysis. rsc.orguky.edu The introduction of specific groups can also influence charge separation and transfer efficiency. rsc.org

Computational Chemistry and Theoretical Modeling of Pyrenedecanal Systems

Quantum Chemical Approaches to Molecular Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods, are essential tools for probing the electronic structure of molecules. They provide valuable information about ground and excited states, reaction pathways, and molecular interactions.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

DFT is a widely used quantum mechanical method for studying the electronic structure of atoms, molecules, and condensed phases. It is particularly useful for investigating reaction mechanisms by locating transition states and calculating activation energies.

One relevant application of DFT is in the study of aldehyde oxidation reactions, which is pertinent to the metabolic fate of Pyrenedecanal. For instance, a computational study using DFT at the (SMD)-M06-2X/aug-pVDZ level of theory investigated the Pinnick oxidation of aldehydes to carboxylic acids. This study provided an understanding of the reaction mechanism, indicating that the first step involves the reaction of chlorous acid with the aldehyde group through a distorted six-membered ring transition state. researchgate.net This step leads to a hydroxyallyl chlorite (B76162) intermediate, which subsequently undergoes a pericyclic fragmentation to yield the carboxylic acid. researchgate.net The DFT results suggested that the first reaction step is rate-determining and thermoneutral, while the second step is highly exergonic with a low energy barrier. researchgate.net

DFT calculations have also been applied to study the electronic properties and reactivity of other pyrene (B120774) derivatives, such as monochlorinated pyrene compounds. These studies examine parameters like electronic chemical potential and chemical hardness to understand stability and reactivity trends. scirp.org The application of DFT to biologically relevant molecules, such as pteridine (B1203161) derivatives, for estimating oxidation and reduction potentials further highlights its utility in studying molecules involved in biochemical processes, which could extend to understanding the redox behavior of this compound. researchgate.net

Ab Initio Methods in Excited State Characterization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately describing the excited states of molecules. These methods are particularly important for understanding the photophysical properties of chromophores like pyrene.

Studies utilizing ab initio methods, such as multi-reference perturbation theory (MRPT) methods like generalized multi-configuration quasi-degenerate perturbation theory (GMCQDPT) and complete active space self-consistent field (CASSCF), have been conducted to characterize the low-lying singlet excited states of pyrene and its derivatives. nih.govrsc.org These calculations are essential for understanding absorption and fluorescence behavior. nih.govrsc.org For pyrene, calculations of the 1La and 1Lb excitation energies have shown good agreement with experimental values. nih.govrsc.org

These ab initio studies can provide insights into how the pyrene moiety within this compound behaves upon excitation, which is relevant given its use as a fluorescent probe. The influence of substituents on the excited-state properties, such as the energetic ordering and oscillator strengths of excited states, has also been investigated using these methods. nih.govrsc.org While these studies focused on phenyl-substituted pyrenes, the principles are applicable to understanding the electronic excited states of this compound. Ab initio multiple spawning (AIMS) is another advanced method used for simulating excited state dynamics, which could potentially be applied to study the relaxation pathways of photoexcited this compound. chemrxiv.orgiastate.edu

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. These simulations are valuable for studying the dynamic behavior of molecules, their interactions with their environment, and conformational changes.

Although specific MD simulations of this compound were not found in the provided literature, MD simulations of pyrene in lipid bilayers have been conducted. These studies provide insights into how polycyclic aromatic hydrocarbons like pyrene interact with biological membranes. nih.govnih.gov MD simulations have been used to investigate the location, alignment, and mobility of pyrene within phospholipid bilayers, showing that pyrene prefers to reside in the hydrophobic acyl chain region near the headgroups and can influence the ordering of lipid chains. nih.govnih.gov

Given that this compound is used in assays involving enzymes that interact with lipids and membranes (like AGMO and FALDH), MD simulations could be a powerful tool to study the interactions of this compound with enzyme active sites, membrane environments, and how its decanal (B1670006) chain influences its localization and dynamics compared to pyrene itself. MD simulations have also been used in conjunction with site-directed mutagenesis to study the binding sites of enzymes, such as alkylglycerol monooxygenase, which is involved in the production of this compound. researchgate.net

Theoretical Studies on Energy and Charge Transfer Processes

Theoretical studies on energy and charge transfer processes are crucial for understanding how molecules absorb, transfer, and dissipate energy, particularly in the context of photophysical phenomena and electronic applications.

Pyrene is known to be a strong electron donor, and its derivatives are explored in the design of donor-acceptor systems for applications in organic electronics and photovoltaics. researchgate.netresearchgate.netwikipedia.org Theoretical studies employing DFT and ab initio methods, such as ADC(2), are used to characterize charge transfer states in pyrene-based systems. researchgate.netresearchgate.net These studies analyze the electronic structure, including HOMO and LUMO energy levels, to assess the potential for charge transfer and predict performance in devices like organic solar cells. researchgate.netresearchgate.net The concept of charge transfer spectra and the theoretical frameworks used to describe it are also relevant in this context. numberanalytics.com

While the primary function of this compound in the provided literature is related to enzyme assays, its pyrene moiety possesses inherent photophysical properties and electron-donating character. Theoretical studies on energy and charge transfer could help understand how the decanal chain influences these properties and whether intramolecular or intermolecular charge transfer processes are significant in different environments or upon interaction with other molecules.

Computational Design and Prediction of Functional Pyrene Materials

Computational design involves using computational methods to design molecules or materials with desired properties. While the provided literature does not explicitly detail the computational design of this compound itself or materials derived directly from this compound, computational approaches are used in related areas, particularly in the design and understanding of functional materials and enzymes involving pyrene or aldehyde substrates.

Computational homology modeling has been applied to study the structural features of aldehyde dehydrogenase (ALDH) enzymes, including the catalytic active sites and cofactor-binding clefts. biorxiv.orgplos.org These studies provide structural insights that can inform the design of experiments or potential modifications to enzyme activity. biorxiv.orgplos.org Methodologies for the systematic design of enzymes are also being explored computationally. researchgate.net

Biochemical Reactivity and Enzymatic Pathways Involving Pyrenedecanal

Pyrenedecanal as a Substrate for Fatty Aldehyde Dehydrogenase (FALDH)

Fatty aldehyde dehydrogenase (FALDH), an enzyme encoded by the ALDH3A2 gene, catalyzes the irreversible, NAD-dependent oxidation of long-chain aliphatic aldehydes to their corresponding fatty acids. nih.govresearchgate.netnih.gov this compound serves as a substrate for FALDH, allowing researchers to monitor the enzyme's activity and its role in aldehyde detoxification and metabolism. nih.govresearchgate.net Deficiency in FALDH activity is associated with Sjögren-Larsson syndrome, a genetic disorder characterized by the accumulation of fatty alcohols and aldehydes. nih.govresearchgate.netnih.gov

Enzymatic Conversion to Pyrenedecanoic Acid by FALDH

FALDH catalyzes the conversion of this compound into pyrenedecanoic acid. nih.govresearchgate.net This reaction is a crucial step in the metabolic fate of fatty aldehydes, converting potentially reactive aldehydes into less toxic fatty acids. researchgate.netnih.gov The conversion can be effectively monitored by quantifying the formation of pyrenedecanoic acid and the depletion of this compound, typically using HPLC with fluorescence detection. nih.govresearchgate.net Studies have shown that FALDH is the primary enzyme responsible for significantly increasing the conversion of this compound to pyrenedecanoic acid compared to controls, although other aldehyde dehydrogenases like ALDH3A1 may partially contribute. nih.gov

Kinetic Studies of FALDH Activity with this compound

This compound has been utilized in kinetic studies to assess FALDH activity. The fluorescent nature of this compound and its product, pyrenedecanoic acid, allows for sensitive detection, enabling the measurement of enzyme activity even in small amounts of protein. researchgate.net Assays monitoring the formation of pyrenedecanoic acid from this compound have been developed and used to determine FALDH activity in various biological samples, including microsomal and tissue protein, as well as fibroblasts from individuals with FALDH deficiency. researchgate.net These studies have helped characterize the enzyme's activity under different conditions, such as varying pH levels and protein concentrations. researchgate.net

An example of data that might be obtained from kinetic studies is the dependence of FALDH activity on protein concentration and incubation time, which can be visualized in graphs showing a linear relationship within a certain range. researchgate.net

Mechanistic Insights into Aldehyde Oxidation by FALDH

FALDH catalyzes the NAD-dependent oxidation of aldehydes. researchgate.netnih.gov The general mechanism for aldehyde oxidation by dehydrogenases involves the nucleophilic attack of a cysteine residue on the enzyme at the carbonyl carbon of the aldehyde substrate, forming a thiohemiacetal intermediate. Subsequently, a hydride is transferred from the intermediate to NAD+, yielding NADH and a thioester. The thioester is then hydrolyzed, releasing the carboxylic acid product and regenerating the free cysteine residue. While specific detailed mechanistic studies using this compound were not extensively detailed in the provided context, the use of this compound as a substrate allows for the investigation of this general mechanism as it applies to long-chain fatty aldehydes processed by FALDH. researchgate.netnih.govlibretexts.org

Formation of this compound via Alkylglycerol Monooxygenase (AGMO) Activity

This compound is also generated through the enzymatic activity of alkylglycerol monooxygenase (AGMO). nih.govgoettingen-research-online.deresearchgate.net AGMO is a tetrahydrobiopterin-dependent enzyme responsible for cleaving the ether bond in alkylglycerols. nih.govgoettingen-research-online.deresearchgate.neti-med.ac.atnih.gov

Cleavage of 1-O-Pyrenedecyl-sn-glycerol to this compound

AGMO catalyzes the cleavage of 1-O-pyrenedecyl-sn-glycerol, a pyrene-labeled alkylglycerol, resulting in the formation of this compound and a glycerol (B35011) derivative. nih.govgoettingen-research-online.deresearchgate.net This reaction is a crucial step in the catabolism of ether lipids. researchgate.netnih.gov The use of 1-O-pyrenedecyl-sn-glycerol as a substrate allows for the monitoring of AGMO activity by detecting the production of this compound. goettingen-research-online.de

Role of Tetrahydrobiopterin (B1682763) in AGMO-Mediated Cleavage

Alkylglycerol monooxygenase (AGMO) is a tetrahydrobiopterin (BH4)-dependent enzyme. nih.govgoettingen-research-online.deresearchgate.neti-med.ac.atnih.gov BH4 is an essential cofactor for AGMO catalytic activity. goettingen-research-online.deresearchgate.net The AGMO-mediated cleavage of alkylglycerols, including 1-O-pyrenedecyl-sn-glycerol, requires the presence of BH4. goettingen-research-online.deresearchgate.net Studies investigating AGMO activity using 1-O-pyrenedecyl-sn-glycerol have demonstrated that the enzyme activity is dependent on and reaches a plateau with sufficient concentrations of tetrahydrobiopterin. goettingen-research-online.de This highlights the critical role of BH4 as a cofactor in the enzymatic formation of this compound from its corresponding alkylglycerol precursor. goettingen-research-online.deresearchgate.net

Interplay with Lipid Metabolic Pathways and Cycles

Long-chain aliphatic aldehydes, including those structurally related to this compound, are key intermediates in the metabolism of various lipids, such as fatty alcohols, sphingolipids, and ether glycerolipids. nih.govmhmedical.com These aldehydes are primarily metabolized to their corresponding fatty acids by fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2. nih.govontosight.ai FALDH plays a crucial role in maintaining cellular homeostasis by preventing the accumulation of potentially toxic aldehyde intermediates. ontosight.ai Impaired FALDH function, as seen in Sjögren-Larsson syndrome (SLS), leads to the accumulation of fatty aldehydes, fatty alcohols, and related lipids, highlighting the enzyme's critical importance in these metabolic interconrelations. nih.govmhmedical.com

Fatty Alcohol Cycle Intermediates and this compound Flux

The fatty alcohol cycle involves the reversible interconversion of fatty acids and fatty alcohols, with fatty aldehydes serving as intermediates in this process. nih.govtandfonline.comchemeurope.com Fatty alcohols are synthesized from fatty acids via the reduction of fatty acyl-CoA, a reaction catalyzed by fatty acyl-CoA reductase (FAR) which appears to proceed through an aldehyde intermediate. nih.gov Conversely, fatty alcohols are oxidized back to fatty acids by the fatty alcohol:NAD oxidoreductase (FAO) enzyme complex, which includes FALDH. nih.govresearchgate.net The initial oxidation of fatty alcohol to fatty aldehyde is considered rate-limiting, followed by FALDH-catalyzed oxidation of the fatty aldehyde to the corresponding fatty acid. tandfonline.com

Studies utilizing this compound have provided direct evidence for its metabolism within this cycle. This compound can be converted to pyrenedecanoic acid by FALDH or to pyrenedecanol by a fatty alcohol dehydrogenase (ADH). researchgate.netnih.gov Research in cultured fibroblasts has shown that control cells efficiently convert this compound primarily into the corresponding fatty acid, with only marginal amounts of fatty alcohol being formed. researchgate.netnih.gov In contrast, fibroblasts from SLS patients, deficient in FALDH activity, show a marked accumulation of pyrenedecanol (the fatty alcohol) when incubated with this compound, indicating impaired oxidation of the aldehyde to the fatty acid. researchgate.netnih.gov This demonstrates how this compound flux is directly influenced by the activity of key enzymes in the fatty alcohol cycle, particularly FALDH.

The ratio of fatty acid to fatty alcohol produced from this compound has been established as a reliable marker for cellular fatty aldehyde oxidation capacity. nih.gov In control fibroblasts, this ratio is significantly higher compared to SLS patient cells, further underscoring the role of FALDH in processing fatty aldehydes within this cycle. nih.gov

Table 1: Metabolism of this compound in Fibroblasts

| Cell Type | Primary Metabolite of this compound | Ratio of Fatty Acid to Fatty Alcohol (Racid/alcohol) |

| Control Fibroblasts | Pyrenedecanoic Acid | ~28 (Range: 14–50) nih.gov |

| SLS Patient Fibroblasts | Pyrenedecanol | 0.6 ± 0.2 (Range: 0.2–1.0) nih.gov |

*Data derived from studies using 5 µM this compound incubated with cells for 24 hours. researchgate.netnih.gov

Metabolism of Ether Lipids and this compound Derivatives

Ether lipids, characterized by an ether bond at the sn-1 position of the glycerol backbone, are another class of lipids whose metabolism is intertwined with fatty aldehydes. mdpi.comnih.gov Long-chain fatty aldehydes are generated through the normal catabolism of ether glycerolipids, as well as via non-enzymatic peroxidation. nih.govtandfonline.comnih.gov The enzyme alkylglycerol monooxygenase (AGMO) is involved in the cleavage of alkylglycerols, a precursor to ether lipids, producing fatty aldehydes. nih.govresearchgate.net

This compound derivatives have been utilized to study ether lipid metabolism. For instance, 1-O-pyrenedecylglycerol, a pyrene-labeled alkylglycerol, can be cleaved by AGMO to form this compound and a glycerol derivative. researchgate.netnih.gov This this compound can then be further metabolized. Studies using 1-O-pyrenedecyl-sn-glycerol in cell lines deficient in peroxisomal plasmalogen precursor synthesis have provided insights into the processing of these ether lipid precursors and the subsequent fate of the released aldehyde. nih.gov

While FALDH is implicated in the oxidation of fatty aldehydes derived from ether glycerolipids, the extent to which it is necessary for this specific pathway has been a subject of investigation. mhmedical.comresearchgate.net Studies in SLS fibroblasts, lacking functional FALDH, demonstrate impaired oxidation of fatty aldehydes generated from the catabolism of 1-O-alkylglycerol. nih.gov This suggests a role for FALDH in the metabolic processing of aldehydes arising from ether lipid degradation.

Accumulation of fatty aldehydes due to impaired metabolism can lead to the formation of Schiff base adducts with lipids like phosphatidylethanolamine (B1630911) (PE), resulting in the formation of N-alkyl-PE. tandfonline.comresearchgate.net This highlights a potential consequence of dysregulated aldehyde metabolism in the context of ether lipids and other amino-containing lipids.

Sphingolipid Metabolism Connections and Aldehyde Byproducts

Sphingolipids, essential components of cell membranes and signaling molecules, also intersect with fatty aldehyde metabolism. frontiersin.orgmetwarebio.com Sphingosine-1-phosphate (S1P), a bioactive sphingolipid metabolite, is degraded by S1P lyase, an irreversible reaction that yields ethanolamine (B43304) phosphate (B84403) and a fatty aldehyde, specifically trans-2-hexadecenal (hexadecenal). nih.govfrontiersin.orgresearchgate.netwikipedia.orgnih.gov

While hexadecenal is a direct aldehyde byproduct of sphingolipid catabolism, the connection of this compound, a synthetic fluorescent aldehyde, to this pathway is primarily through the enzymes that process long-chain aldehydes. FALDH is known to catalyze the oxidation of long-chain aliphatic aldehydes, including those generated through sphingolipid metabolism like hexadecenal, to their corresponding fatty acids. wikipedia.orgnih.govresearchgate.net

Research indicates that FALDH is responsible for the conversion of hexadecenal, produced from S1P degradation, to hexadecanoic acid. wikipedia.orgnih.govreactome.org This places FALDH as a key enzyme in the downstream processing of aldehyde byproducts from sphingolipid metabolism. The use of this compound as a substrate for FALDH activity assays allows for the monitoring of this enzymatic function, which is relevant to the detoxification of aldehydes generated from sphingolipid breakdown. researchgate.netscispace.com

Deficiency in FALDH activity, as seen in SLS, leads to abnormal metabolism of sphingosine-1-phosphate and the potential accumulation of lipid precursors, including the aldehyde byproduct. wikipedia.org This further emphasizes the link between FALDH activity, the metabolism of aldehydes like hexadecenal from sphingolipids, and the broader implications for lipid homeostasis.

Table 2: Aldehyde Generation in Sphingolipid Metabolism

| Sphingolipid Metabolite | Enzyme | Aldehyde Byproduct |

| Sphingosine-1-phosphate (S1P) | Sphingosine-1-phosphate lyase | trans-2-Hexadecenal nih.govfrontiersin.orgresearchgate.netwikipedia.orgnih.gov |

The fatty aldehydes generated from sphingolipid metabolism can be recycled or used in other metabolic processes. researchgate.net The oxidation of these aldehydes to fatty acids by enzymes like FALDH is crucial for their metabolic clearance and to prevent their potential toxic effects. ontosight.airesearchgate.net

Table 3: Enzymes Involved in Long-Chain Aldehyde Metabolism Relevant to this compound

| Enzyme | Reaction Catalyzed | Relevance to this compound | Associated Pathways |

| Fatty Aldehyde Dehydrogenase (FALDH) | Oxidation of long-chain aldehydes to fatty acids | Primary enzyme metabolizing this compound to pyrenedecanoic acid researchgate.netnih.govresearchgate.net | Fatty alcohol cycle, Ether lipid catabolism, Sphingolipid catabolism nih.govmhmedical.comtandfonline.comnih.gov |

| Fatty Alcohol Dehydrogenase (ADH) | Reduction of fatty aldehydes to fatty alcohols | Metabolizes this compound to pyrenedecanol researchgate.netnih.gov | Fatty alcohol cycle |

| Alkylglycerol Monooxygenase (AGMO) | Cleavage of alkylglycerols to fatty aldehydes | Generates aldehyde from ether lipid precursor (studied with pyrene-labeled substrates) researchgate.netnih.govresearchgate.net | Ether lipid catabolism |

| Sphingosine-1-phosphate Lyase (S1PL) | Cleavage of S1P to fatty aldehyde and ethanolamine phosphate | Generates a relevant long-chain aldehyde (hexadecenal) nih.govfrontiersin.orgresearchgate.netwikipedia.orgnih.gov | Sphingolipid catabolism |

Development of Pyrenedecanal Based Chemosensors and Biosensors

Design Principles for Pyrene-Based Fluorescent Probes

The design of pyrene-based fluorescent probes typically involves coupling a pyrene (B120774) moiety, which acts as the fluorophore, with a recognition or labeling unit that interacts specifically with the target analyte. mdpi.comrsc.org A linker often connects these two components. mdpi.com The sensing mechanism relies on changes in the pyrene fluorescence properties upon interaction with the analyte. These changes can manifest as alterations in emission intensity (quenching or enhancement), shifts in emission wavelength, or changes in the ratio of monomer to excimer emission. acs.orgmdpi.comnih.govmdpi.com

Pyrene's ability to form excimers is a key feature exploited in probe design. acs.orgnih.govmdpi.comnih.govrsc.orgmdpi.comresearchgate.netmdpi.com Excimers are excited-state dimers formed when an excited pyrene molecule interacts with a ground-state pyrene molecule that is in close proximity. acs.orgmdpi.com The formation or disruption of pyrene excimers, which emit at longer wavelengths (typically 450-550 nm) compared to the pyrene monomer emission (370-420 nm), provides a sensitive signaling mechanism. nih.govmdpi.comnih.govmdpi.com The ratio of excimer to monomer emission intensity is particularly useful for ratiometric sensing, offering a built-in self-calibration that minimizes environmental interference. acs.orgmdpi.comnih.govmdpi.commdpi.comacs.org

The recognition unit is designed to selectively bind to the target analyte. This interaction triggers a change in the probe's conformation or the electronic environment of the pyrene fluorophore, leading to a detectable change in fluorescence. Common signaling mechanisms include photoinduced electron transfer (PET), where electron transfer between the recognition unit and the pyrene quenches fluorescence, and chelation-enhanced fluorescence (CHEF), where binding to a metal ion inhibits PET, resulting in fluorescence enhancement. mdpi.comnycu.edu.twresearchgate.net

Specific Analytes and Sensing Mechanisms

Pyrene-based probes have been developed for the detection of a diverse range of analytes, including metal ions, enzymes, and biologically relevant molecules.

Metal Ion Detection (e.g., Cu2+, Hg2+, Ag+) via Chelation-Enhanced Quenching/Emission

Pyrene-based chemosensors are widely used for detecting metal ions. The interaction between the metal ion and the recognition unit of the probe alters the fluorescence of the pyrene moiety. This can lead to fluorescence quenching, often through mechanisms like PET or energy transfer, or fluorescence enhancement, typically when metal binding disrupts a quenching pathway. mdpi.comnycu.edu.twresearchgate.netresearchgate.netdergipark.org.tr

For example, pyrene-based probes containing chelating groups have shown high selectivity for ions like Cu²⁺, Hg²⁺, and Ag⁺. rsc.orgmdpi.comnih.govnycu.edu.twresearchgate.netdergipark.org.trrsc.orgresearchgate.net The binding of these metal ions can induce significant changes in pyrene fluorescence. In some cases, Cu²⁺ binding leads to fluorescence enhancement by blocking the PET mechanism. mdpi.comnycu.edu.twresearchgate.net Other probes exhibit selective responses to Hg²⁺ and Ag⁺, with changes observed in either the monomer or excimer emission. nih.govrsc.orgresearchgate.net Some probes can even distinguish between different metal ions through distinct color changes or fluorescence responses. researchgate.net

Table 1 summarizes some examples of pyrene-based probes for metal ion detection.

| Analyte | Pyrene Derivative / Probe Type | Sensing Mechanism | Fluorescence Change | Selectivity | Detection Limit | Source |

| Cu²⁺ | Pyrene-based Schiff base | PET inhibition | Turn-on fluorescence | High selectivity over other metal ions | Not specified | researchgate.net |

| Cu²⁺ | Pyrene derivative with benzothiazolenhydrazone | PET blocking | Significant enhancement | Selective over many metal ions, some competition with Co²⁺, Fe²⁺ | Not specified | nycu.edu.tw |

| Cu²⁺, Fe²⁺, Fe³⁺ | Pyrene-functionalized chitosan | Turn-off fluorescence | Decreased emission intensity | Selective over other metal ions | Not specified | dergipark.org.tr |

| Hg²⁺, Ag⁺ | Pyrene excimer-based calix nih.govarene | Enhancement or decrease of excimer emission | Ratiometric changes | Selective for Hg²⁺ and Ag⁺ | 8.11 nM (Hg²⁺), 2.09 nM (Ag⁺) | nih.govrsc.orgresearchgate.net |

| Hg²⁺, Cu²⁺ | Thiourea featuring a pyrene unit | Colorimetric and fluorescent responses | Enhancement | Selective | 100 mM (Hg²⁺) for visual change | researchgate.net |

Enzyme Activity Monitoring using Pyrenedecanal as a Substrate

Pyrene derivatives can be employed as substrates in enzyme activity assays, where enzymatic cleavage leads to a change in pyrene fluorescence. This approach allows for continuous monitoring of enzyme activity. mdpi.comnih.gov

Specifically, this compound has been identified as a product in an assay for Alkylglycerol monooxygenase (AGMO) activity. mdpi.com In this assay, a pyrene-labeled alkylglycerol (1-O-pyrenedecyl-sn-glycerol) is used as the substrate, which is converted to this compound by AGMO. mdpi.com Subsequently, this compound can be further converted to pyrenedecanoic acid by fatty aldehyde dehydrogenase (FALDH), and this product can be detected using techniques like HPLC. mdpi.com This demonstrates the potential for this compound to be involved in enzyme activity monitoring schemes, either as a product or potentially as a substrate for other enzymes that modify aldehydes.

Other examples of pyrene-based probes for enzyme activity monitoring include bis-pyrene phospholipid probes for detecting phospholipase A2 (PLA2) activity, where cleavage of the sn-2 acyl chain leads to changes in pyrene monomer and excimer intensity. nih.gov Peptide substrates double-labeled with pyrenes have also been used for sensitive detection of protease activity by monitoring pyrene monomer/excimer signals. researchgate.net

Biologically Relevant Molecule Detection (e.g., Homocysteine derivatives in probes)

Pyrene-based probes have also been developed for the detection of various biologically relevant molecules. This includes the detection of biothiols such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy). researchgate.netrsc.orgacs.org

For instance, a pyrene-DPA–Cd²⁺ complex was developed as a ratiometric fluorescent probe for the selective detection of hydrogen sulfide (B99878) (H₂S) in serum, showing selectivity over cysteine, homocysteine, and glutathione. rsc.orgrsc.org Another study reported a bis-pyrene-Cu(II) ensemble for the sensing of biothiols, including GSH, Cys, and Hcy, showing distinct turn-on fluorescence changes upon interaction. acs.org While the direct use of this compound in probes for homocysteine derivatives is not explicitly detailed in the provided context, the broader application of pyrene-based probes for biothiol detection suggests potential in this area.

Ratiometric Sensing Strategies Employing Pyrene Emission

Ratiometric sensing is a powerful strategy that utilizes the ratio of fluorescence intensities at two different wavelengths as the analytical signal. acs.orgmdpi.comnih.govmdpi.commdpi.comacs.org This approach is particularly advantageous as it provides a built-in correction for fluctuations in probe concentration, excitation source intensity, and environmental factors, leading to more accurate and reliable measurements, especially in complex biological samples. acs.orgmdpi.com

Pyrene's ability to exhibit both monomer and excimer emission makes it an ideal fluorophore for ratiometric sensing. acs.orgnih.govmdpi.comnih.govrsc.orgmdpi.com Changes in the analyte concentration or environment can affect the equilibrium between the monomer and excimer states, leading to a change in the ratio of their emission intensities (e.g., I_excimer / I_monomer or vice versa). acs.orgmdpi.com This ratiometric change can be monitored to quantify the analyte. Examples include ratiometric sensors for heparin based on pyrene monomer-excimer conversion modulated by supramolecular assembly acs.orgacs.org and ratiometric probes for metal ions like Cu²⁺, Hg²⁺, and Ag⁺ that show changes in the ratio of monomer to excimer emission or emission at two different monomer wavelengths. mdpi.comnih.govrsc.orgresearchgate.net

Logic Gate Operations in Sensing Systems based on Pyrene Excimer Fluorescence

The distinct fluorescence properties of pyrene monomers and excimers can be utilized to construct molecular logic gates. nih.govrsc.orgresearchgate.netnih.gov By designing probes that respond to multiple inputs (analytes or environmental stimuli) with differential changes in monomer and excimer emission, logic operations such as AND, INHIBITION, or IMPLICATION can be realized. nih.govrsc.orgresearchgate.netnih.gov

For instance, a pyrene excimer-based calix nih.govarene derivative has been shown to function as INHIBITION and IMPLICATION logic gates by monitoring the signal outputs at the pyrene monomer and excimer emission wavelengths in response to different metal ions like Hg²⁺ and Ag⁺. nih.govrsc.orgresearchgate.net The presence or absence of these metal ions acts as inputs, and the resulting changes in the ratio or intensity of monomer and excimer fluorescence serve as the outputs, mimicking the behavior of logic gates. This demonstrates the potential of pyrene-based systems to perform basic computational operations at the molecular level, opening avenues for developing sophisticated sensing platforms.

Table 2 illustrates a conceptual representation of how pyrene monomer and excimer emission could be used for a logic gate operation, based on the principles described.

| Input 1 (e.g., Analyte A) | Input 2 (e.g., Analyte B) | Monomer Emission (Output 1) | Excimer Emission (Output 2) | Logic Gate Operation Example |

| Low | Low | High | Low | |

| High | Low | Low | Low | |

| Low | High | High | High | |

| High | High | Low | High | IMPLICATION (Output based on Excimer) |

Note: This table is a simplified conceptual example based on the principles of pyrene-based logic gates and does not represent specific experimental data from the provided sources. nih.govrsc.orgresearchgate.netnih.gov

Supramolecular Chemistry and Self Assembly of Pyrenedecanal Analogs

Non-Covalent Interactions in Pyrene-Based Assemblies (e.g., π-π Stacking, Hydrogen Bonding)

The self-assembly of pyrene-based molecules is primarily driven by a combination of non-covalent interactions. Among the most significant are π-π stacking interactions between the extended aromatic systems of the pyrene (B120774) core. These strong attractive forces facilitate the close packing of molecules, which is crucial for the formation of ordered supramolecular structures rsc.orgrsc.orgmdpi.comresearchgate.netacs.orgrsc.org. The planar nature and large π-conjugated system of pyrene contribute significantly to these stacking interactions mdpi.com.

Hydrogen bonding also plays a vital role, particularly in pyrene derivatives functionalized with groups capable of forming hydrogen bonds, such as amide linkages or amino acids rsc.orgrsc.orgmdpi.comresearchgate.netrsc.org. These directional interactions provide specificity and stability to the self-assembled structures. For instance, amide bonds in pyrene derivatives can promote the formation of different molecular hydrogen bonds, facilitating self-assembly mdpi.com.

Other non-covalent forces, including hydrophobic interactions and electrostatic interactions, also contribute to the self-assembly process, especially in aqueous environments or when charged moieties are present in the pyrene analogs rsc.orgrsc.orgmdpi.comnih.gov. Charge-transfer interactions between donor and acceptor units incorporated into pyrene-based co-assembly systems have also been identified as significant driving forces for gelation and assembly rsc.orgrsc.org.

Molecular Recognition Phenomena in Supramolecular Systems

Pyrene-based supramolecular systems are frequently employed in molecular recognition due to the sensitivity of pyrene's fluorescence to its environment and interactions. Pyrene's ability to form excimers in aggregated states, characterized by a red-shifted emission compared to the monomer emission, makes it an excellent fluorophore for sensing applications researchgate.netmdpi.comias.ac.inresearchgate.net. Changes in fluorescence intensity or wavelength upon interaction with an analyte can signal a molecular recognition event.

Pyrene-containing molecular receptors have been designed to detect various species, including cations and anions, often utilizing changes in fluorescence intensity through excimer formation or quenching researchgate.net. For example, supramolecular systems based on pyrene-modified cyclodextrins have been successfully used for molecular sensing of different analytes nih.govrsc.org. In these systems, competitive binding of an analyte can displace the pyrene moiety, leading to a change in fluorescence rsc.org. Molecular recognition with lectins has also been demonstrated using lactose-modified pyrene derivatives that form supramolecular nanofibers researchgate.net.

Self-Assembly Processes for Controlled Architectures

The interplay of non-covalent interactions in pyrene-based molecules allows for the formation of a wide range of controlled supramolecular architectures. These structures can vary in dimensionality and morphology, including zero-dimensional nanoparticles, one-dimensional nanofibers and nanotubes, and two-dimensional arrays and networks, as well as three-dimensional gels and vesicles.

The specific architecture formed is highly dependent on the molecular design of the pyrene analog and the self-assembly conditions. For instance, pyrene-DNA conjugates can self-assemble into nanostructures, with the shape influenced by the type of pyrene isomer attached to the DNA. Multilamellar vesicles have been observed with 1,6- and 1,8-dialkynyl pyrene isomers, while the 2,7-isomer exclusively assembled into spherical nanoparticles nih.govrsc.orgrsc.org.

Pyrene-containing cationic amphiphiles have been shown to form high aspect ratio nanotubes, with the counter anions playing an important role in the assembly outcome. Monovalent anions like Cl⁻ and Br⁻ favored uniform nanotubes, whereas bivalent anions like SO₄²⁻ led to high aspect ratio nanoribbons rsc.org. The diameter of the nanotubes was also influenced by the counter anion rsc.org.

Self-assembly of pyrene-based bolaamphiphiles can be controlled by the addition of specific ions, inducing morphology changes from nanodisks to nanofibers researchgate.net. Similarly, pyrene-appended glucono gelators showed spacer-regulated morphological changes from nanotubes to nanofibers, influenced by the packing of the pyrene unit and hydrogen bonding rsc.org.

Co-assembled systems of different pyrene derivatives can also lead to controlled morphologies and tunable properties. Blends of pyrene-gelators with oppositely charged amino acids displayed unique nanostructural morphologies compared to single conjugates rsc.org. In another co-assembly system, the morphology of supramolecular gels changed from spherical nanoparticles to three-dimensional network nanofibers depending on the ratio of the two pyrene derivatives used mdpi.com. Hierarchical self-assembly processes, where molecules assemble into smaller units that then organize into larger structures, have also been observed for pyrene derivatives, leading to well-defined nanorods acs.orgrsc.org.

Here is a summary of some pyrene-based self-assembled architectures and influencing factors:

| Pyrene Analog / System | Key Non-Covalent Interactions | Resulting Architecture(s) | Influencing Factors | Reference(s) |

| Pyrene-DNA conjugates | Hydrophobic interactions, Electrostatic repulsion | Vesicles, Spherical nanoparticles | Pyrene isomer substitution pattern, Spermine presence | nih.govrsc.orgrsc.org |

| Pyrene-containing cationic amphiphiles | Electrostatic interactions, π-π stacking | Nanotubes, Nanoribbons | Counter anions (valence, type) | rsc.org |

| Pyrene-based bolaamphiphile (PRB) | Electrostatic assembly, π-π stacking | Nanodisks, Nanotubes, Nanospheres | Acetate ions, Polyanionic PSS | researchgate.net |

| Pyrene-appended glucono gelators | Hydrogen bonding, π-π stacking | Nanotubes, Nanofibers | Spacer length | rsc.org |

| Pyrene-based donor/acceptor blend | π-π interactions | Nanowires, Lamellar structures | Weight ratio of components | acs.org |

| Pyrene-conjugated amino acids | Hydrogen bonding, π-π stacking, Electrostatic | Supramolecular nanostructures (hydrogels) | pH conditions, Electrostatic interactions | rsc.org |

| Pyrene and NDI-based amino acid gelators | Charge-transfer, Hydrogen bonding | Nanofibrous hydrogels | pH conditions, Amino acid pairing | rsc.org |

| Pyrene-conjugated histidine (PyHis) | π-π stacking, CH-π, Hydrogen bonding, Coordination | Nanofibers, Nanospheres | Zn(II) coordination | researchgate.net |

| Pyrene derivative (TAPy) | π-π stacking, Hydrogen bonding | Dendritic or reticulated structures | Solvent exchange method | mdpi.com |

| Organoplatinum(II) double-metallacycle | Coordination, Hydrogen bonding | 3-D supramolecular framework | Triflate anions | acs.org |

| Functionalized Pyrene Molecules on Surface | π-π interactions, Coordination | 2D arrays, 1D chains, Porous networks | Number/position of substituents, Surface type | nih.gov |

Integration into Functional Supramolecular Systems

The controlled self-assembly of pyrene-based analogs allows for their integration into functional supramolecular systems with diverse applications. The intrinsic photophysical properties of pyrene, such as its strong fluorescence and ability to form excimers, are often leveraged in these functional materials.

Pyrene assemblies have been utilized in the construction of artificial light-harvesting complexes, mimicking natural photosynthetic systems nih.govrsc.orgrsc.org. By controlling the assembly of pyrene-DNA conjugates, researchers have created nanostructures capable of efficient energy transfer nih.govrsc.org.

In the field of sensing, pyrene-based supramolecular systems exploit molecular recognition events that trigger changes in fluorescence, enabling the detection of specific analytes researchgate.netnih.govrsc.orgresearchgate.net.

Pyrene assemblies have also shown promise in photocatalysis. Controlled aggregation of a pyrene-based molecule into different nanostructures (nanofibers vs. nanoparticles) resulted in a switch in photocatalytic activity, enabling the selective production of either hydrogen (H₂) or hydrogen peroxide (H₂O₂) under light irradiation bohrium.com.

Furthermore, pyrene-conjugated systems that self-assemble into helical structures have been explored for their chiroptical properties and potential as chiral photothermal agents acs.org. The charge-transfer complexes formed by these assemblies exhibited absorbance in the near-infrared region, allowing for photothermal performance controllable by circularly polarized light acs.org. Pyrene's incorporation into materials for organic electronics is also an active area of research, with self-assembly playing a role in controlling the organization and properties of these materials on surfaces mdpi.combeilstein-journals.org. The aggregation-induced emission (AIE) property of some pyrene assemblies makes them valuable for luminescent supramolecular materials used in sensing, imaging, and potentially theranostics researchgate.netmdpi.comias.ac.in.

| Functional Application | Description | Pyrene Assembly Type(s) | Reference(s) |

| Artificial Light-Harvesting | Mimicking natural photosynthesis through controlled energy transfer in self-assembled nanostructures. | Pyrene-DNA conjugates (vesicles, nanoparticles) | nih.govrsc.orgrsc.org |

| Molecular Sensing and Recognition | Detecting analytes via fluorescence changes induced by molecular recognition and assembly/disassembly. | Pyrene-modified cyclodextrins, Pyrene-based receptors | researchgate.netnih.govrsc.orgresearchgate.net |

| Photocatalysis | Driving light-induced chemical reactions (e.g., H₂ or H₂O₂ production) with activity tuned by assembly. | Self-assembled pyrene derivative (nanofibers, nanoparticles) | bohrium.com |

| Chiroptical Materials & Photothermal | Exhibiting circularly polarized luminescence and generating heat upon light absorption in ordered assemblies. | Helical self-assembled pyrene-amino acid conjugates | acs.org |

| Organic Electronics | Utilizing self-assembly to control molecular organization and properties for electronic devices. | Functionalized pyrenes on surfaces, Conjugated systems | mdpi.combeilstein-journals.org |

| Luminescent Materials (AIE) | Emitting strongly in aggregated states for various applications including imaging and sensing. | Pyrene-tethered Schiff bases, Co-assembled gels | researchgate.netmdpi.comias.ac.in |

Compound Names and PubChem CIDs

While the article discusses pyrene and various pyrene derivatives as analogs, Pyrenedecanal itself was mentioned in the search results primarily in the context of enzyme assays researchgate.netnih.govaablocks.com. Information on its specific supramolecular chemistry or self-assembly properties was not found within the scope of the search results focusing on this topic. However, the general principles of pyrene-based supramolecular chemistry discussed here would be relevant to understanding the potential behavior of this compound if it were designed to self-assemble.

Advanced Analytical Methodologies and Quantification of Pyrenedecanal

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC with fluorescence detection is a robust and sensitive method frequently employed for the analysis of fluorescent compounds like pyrenedecanal. This technique leverages the inherent fluorescence properties of the pyrene (B120774) moiety to selectively detect and quantify this compound and its fluorescent metabolites in complex matrices. nih.govresearchgate.net The method typically involves separating the analytes on a chromatographic column before they reach a fluorescence detector, which measures the emitted light at a specific wavelength after excitation. nih.govnih.govblackmeditjournal.org

Separation and Quantification of this compound and its Metabolites

HPLC with fluorescence detection has been successfully applied to monitor enzymatic reactions where this compound serves as a substrate. A key application is the monitoring of fatty aldehyde dehydrogenase (FALDH) activity. nih.govresearchgate.net FALDH converts long-chain fatty aldehydes to their corresponding fatty acids. nih.gov Using this compound as a fluorescent substrate, the enzymatic conversion results in the formation of pyrenedecanoic acid, the corresponding fluorescent fatty acid product. nih.govresearchgate.net

A typical analytical approach involves incubating the enzyme with this compound and necessary cofactors. The reaction is then stopped, and the mixture is processed (e.g., by methanol (B129727) addition and centrifugation) before injection into the HPLC system. researchgate.netresearchgate.net Reversed-phase HPLC is commonly used, employing a C18 column and a mobile phase (e.g., methanol-water or acetonitrile-water mixtures) to achieve separation of the substrate (this compound) from the product (pyrenedecanoic acid) and potentially other side products, such as aldehyde adducts. nih.govresearchgate.netresearchgate.net

Quantification is achieved by integrating the peak areas corresponding to this compound and pyrenedecanoic acid in the fluorescence chromatogram and comparing them to calibration curves generated using known concentrations of standards. nih.govnih.govopenaccessjournals.com This allows for the determination of the amount of substrate consumed and product formed, providing a measure of enzyme activity. nih.gov The sensitivity of fluorescence detection is particularly advantageous for analyzing samples with low analyte concentrations, such as those derived from biological tissues or cell extracts. nih.govresearchgate.net

An example of the separation achieved by HPLC is illustrated by chromatograms showing distinct peaks for pyrenedecanoic acid (product) and this compound (substrate) in enzymatic reaction mixtures. researchgate.net The relative sizes of these peaks change depending on the extent of the enzymatic reaction. researchgate.net

Mass Spectrometry Techniques in Conjunction with this compound Analysis

Mass spectrometry (MS) techniques, often coupled with separation methods like liquid chromatography (LC-MS), can be used in conjunction with this compound analysis. While HPLC with fluorescence detection is primary for quantifying this compound and its fluorescent product due to the pyrene moiety's strong fluorescence, MS can provide complementary information, particularly for structural confirmation and the identification of non-fluorescent metabolites or adducts. nih.govnih.govsciex.com

LC-MS systems separate compounds chromatographically before they enter the mass spectrometer, which measures the mass-to-charge ratio (m/z) of ions. nih.govsciex.com This provides molecular weight information and can offer structural insights through fragmentation patterns (MS/MS). nih.govuni-marburg.de

In the context of this compound, LC-MS could be valuable for:

Confirmation of Analyte Identity: Confirming the identity of this compound and pyrenedecanoic acid peaks observed in HPLC chromatograms by their characteristic mass spectra.

Identification of Unknowns: Detecting and identifying potential side products or non-fluorescent metabolites of this compound that may not be visible with fluorescence detection alone. nih.gov MS can provide the molecular weight of these compounds, aiding in their structural elucidation. nih.gov

Quantitative Analysis: While fluorescence detection is highly sensitive for pyrene derivatives, MS can also be used for quantification, particularly when analyzing samples where fluorescence might be quenched or for compounds lacking strong fluorescence. nih.govsciex.com Various ionization techniques, such as Electrospray Ionization (ESI), are commonly coupled with LC for analyzing polar and semi-polar compounds. researchgate.netuni-marburg.de

Although the primary method highlighted for this compound analysis in the search results is HPLC-fluorescence due to the compound's nature, the principles of LC-MS as a powerful tool for separation, identification, and quantification of a wide range of metabolites and chemical compounds are well-established in analytical chemistry. nih.govnih.govsciex.com Its application alongside or subsequent to HPLC-fluorescence analysis of this compound could provide a more comprehensive understanding of its fate in enzymatic reactions or biological systems.

Research Paradigms in Sjögren Larsson Syndrome Sls Pathogenesis Utilizing Pyrenedecanal

Elucidation of Fatty Aldehyde Metabolism in SLS Patient Cell Models

Studies using cultured fibroblasts from SLS patients and healthy controls have utilized pyrenedecanal to elucidate the altered fatty aldehyde metabolism characteristic of the disorder. When control cells are incubated with this compound, the primary metabolic fate is oxidation to pyrenedecanoic acid, catalyzed by functional FALDH. This conversion is significantly impaired in SLS patient cells due to deficient FALDH activity.

Instead of being oxidized to the fatty acid, this compound in SLS fibroblasts is predominantly converted to pyrenedecanol, the corresponding fatty alcohol, via the action of fatty alcohol dehydrogenase (ADH). This highlights an alternative metabolic route that becomes prominent when the main oxidative pathway is blocked in SLS.

The ratio of the fatty acid metabolite (pyrenedecanoic acid) to the fatty alcohol metabolite (pyrenedecanol) following incubation with this compound serves as a reliable indicator of a cell's capacity to oxidize fatty aldehydes. Studies have shown a stark difference in this ratio between control and SLS cells.

Table 1: Ratio of Fatty Acid to Fatty Alcohol Metabolites of this compound in Control and SLS Fibroblasts

| Cell Type | Ratio of Pyrenedecanoic Acid to Pyrenedecanol (Racid/alcohol) | Number of Samples (n) | Range |

| Control Fibroblasts | 28 ± 11 | 17 | 14–50 |

| SLS Patient Fibroblasts | 0.6 ± 0.2 | 17 | 0.2–1.0 |

Data derived from incubation with this compound.

This data clearly demonstrates the severely impaired ability of SLS patient cells to oxidize fatty aldehydes, as evidenced by the significantly lower ratio of fatty acid to fatty alcohol compared to control cells.

Investigation of Alternative Metabolic Pathways in FALDH Deficiency

The use of this compound has been instrumental in revealing the increased channeling of fatty aldehydes into reductive pathways in the absence of functional FALDH. In SLS cells, the deficiency in FALDH leads to the accumulation of upstream fatty aldehydes, which are then converted to fatty alcohols by ADH. This metabolic rerouting is a key consequence of the primary enzyme deficiency in SLS.

The accumulation of fatty alcohols, observed in SLS patients and their cells, is a direct result of this alternative metabolic fate of fatty aldehydes when FALDH is deficient absin.cncymitquimica.comscbt.com. This compound, by tracing the flow of a model fatty aldehyde, provides a clear illustration of this altered metabolic landscape in SLS.

Understanding Aldehyde-Protein/Lipid Adduct Formation in Disease Models

Accumulating fatty aldehydes are known for their reactivity with free amino groups on proteins and lipids, leading to the formation of covalent adducts, such as Schiff bases absin.cnnih.gov. These adducts are suspected to play a significant role in the pathogenesis of SLS by disrupting the normal function of vital macromolecules absin.cnnih.gov.

While direct studies using this compound specifically to quantify or characterize aldehyde-protein/lipid adducts were not explicitly detailed in the search results, the methodology employing this compound and HPLC with fluorescence detection is capable of monitoring potential side products, including aldehyde adducts. As a fluorescently labeled fatty aldehyde, this compound serves as a relevant model substrate for investigating the potential for adduct formation under conditions of FALDH deficiency. The accumulation of this reactive aldehyde in SLS cell models provides a system to study the cellular consequences of elevated aldehyde levels, which can include the formation of these damaging adducts.

Biochemical Characterization of ALDH3A2 Mutations and Enzyme Function

This compound is a valuable substrate for biochemically characterizing the function of FALDH (ALDH3A2) and understanding the impact of ALDH3A2 gene mutations found in SLS patients. A sensitive method utilizing this compound and HPLC with fluorescence detection has been developed to directly monitor FALDH enzymatic activity by measuring the formation of the product, pyrenedecanoic acid.

This assay allows researchers to quantify residual FALDH activity in biological samples, such as cultured fibroblasts from SLS patients. Studies using this method have confirmed significantly reduced FALDH activity in SLS fibroblasts compared to those from healthy individuals.

Table 2: FALDH Activity in Control and SLS Fibroblasts Measured Using this compound

| Cell Type | FALDH Activity (pmol·mg-1·min-1) |

| Control Fibroblasts | 30.1 ± 4.39 |

| SLS Patient Fibroblasts | 3.8 |

Data shows mean ± SD for control cells and a representative value for SLS cells, derived from studies using this compound as substrate.

Future Research Directions and Potential Innovations

Exploration of Novel Pyrenedecanal Derivatives for Enhanced Functionality

The inherent fluorescence of the pyrene (B120774) core makes this compound a promising scaffold for developing novel derivatives with enhanced or tailored functionalities. Future research will likely focus on synthesizing this compound derivatives by modifying the aldehyde group or introducing substituents onto the pyrene ring or the decanal (B1670006) chain. These modifications can tune the photophysical properties, such as excitation and emission wavelengths, fluorescence quantum yield, and sensitivity to the environment researchgate.netrsc.org.

For instance, creating Schiff base derivatives by reacting the aldehyde group with various amines could yield compounds with altered electronic properties and potential for sensing specific analytes sci-hub.seresearchgate.netbohrium.com. Incorporating different functional groups (e.g., chelating agents, biomolecules, or reactive handles) onto the pyrene or decanal chain could lead to derivatives with improved targeting capabilities for biological studies or enhanced interactions in supramolecular assemblies researchgate.netbohrium.comrsc.org. The synthesis of such derivatives will be crucial for expanding the potential applications of this compound in diverse fields.

Advanced Computational Prediction of this compound System Behavior

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are powerful tools for understanding the electronic structure, photophysical properties, and interactions of molecules sci-hub.seresearchgate.netnih.govacs.org. Future research will increasingly utilize these advanced computational techniques to predict the behavior of this compound and its derivatives in various environments.

Computational studies can provide insights into how structural modifications affect the fluorescence properties of this compound, guiding the rational design of new derivatives with desired characteristics sci-hub.senih.gov. Furthermore, simulations can model the interactions of this compound with biological molecules like proteins or lipid membranes, helping to predict its behavior in complex biological systems nih.govacs.org. These computational predictions can significantly accelerate the discovery and development of this compound-based probes and materials by reducing the need for extensive experimental synthesis and testing.

An example of computational studies on pyrene derivatives includes the evaluation of their energetics, stability, and photophysical properties using ab initio molecular calculations researchgate.net. DFT studies have also been used to validate the structure-property correlations of functionalized pyrene-based compounds sci-hub.se.

Integration of this compound into Complex Biological Systems Research

This compound's fluorescent nature makes it a valuable tool for studying biological processes involving fatty aldehydes. Future research will explore its broader integration into complex biological systems beyond its current use in monitoring fatty aldehyde dehydrogenase activity researchgate.netnih.gov.

This compound or its specifically designed derivatives could be used as fluorescent probes to track fatty aldehyde metabolism, transport, and accumulation in living cells and tissues researchgate.net. This could provide crucial insights into the role of fatty aldehydes in various physiological and pathological conditions, including Sjögren-Larsson Syndrome, where fatty aldehyde dehydrogenase is deficient researchgate.netnih.govru.nl.

Furthermore, pyrene-based probes have been utilized for bioimaging in live cells, suggesting the potential for this compound derivatives to be developed for similar applications, allowing for the visualization of specific cellular components or processes related to lipid metabolism researchgate.netbohrium.commdpi.com.

Development of High-Throughput Screening Assays Based on this compound Fluorescent Signals

The fluorescent properties of this compound are well-suited for the development of high-throughput screening (HTS) assays. HTS allows for the rapid analysis of large numbers of samples, making it invaluable for drug discovery and biological research.

Future research will focus on developing HTS assays that utilize the fluorescence signal of this compound or its derivatives to monitor enzyme activity, identify inhibitors or activators, or screen for compounds that affect fatty aldehyde metabolism researchgate.netmdpi.com. The conversion of this compound to pyrenedecanoic acid by fatty aldehyde dehydrogenase, which can be monitored by fluorescence detection, is a prime example of how this could be implemented in an HTS format researchgate.netnih.gov.

Pyrene-based fluorescent probes have already been employed in HTS assays for various applications, including the detection of metal ions and the monitoring of chemical reactions researchgate.nettandfonline.comnih.gov. Adapting these principles to this compound could lead to efficient and sensitive HTS platforms for research related to fatty aldehydes and associated enzymes.

Expanding Supramolecular Architectures with this compound as a Building Block

Pyrene derivatives are known to participate in various non-covalent interactions, such as π-π stacking, which are fundamental to the construction of supramolecular architectures acs.orgrsc.orgnih.govmdpi.com. Future research will explore the use of this compound as a building block for the creation of novel supramolecular assemblies.

The incorporation of this compound into supramolecular structures, such as micelles, vesicles, gels, or metal-organic frameworks (MOFs), could lead to materials with unique optical, electronic, or catalytic properties rsc.orgrsc.orgmdpi.comrsc.org. The fluorescence of the pyrene unit can be utilized to monitor the assembly process or to create responsive supramolecular sensors that change their fluorescence properties upon binding to specific analytes acs.orgnih.gov.

The aldehyde functional group in this compound provides a reactive handle for covalent functionalization, allowing for the integration of the pyrene moiety into more complex supramolecular systems through dynamic covalent chemistry or other linking strategies. This could lead to the development of advanced functional materials with potential applications in sensing, drug delivery, or catalysis.

Q & A

Q. How to archive this compound-related datasets for long-term accessibility?

- Methodological Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo or ChemSpider. Include metadata such as solvent NMR shifts, instrument models, and software versions. Attach machine-readable licenses to enable reuse .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.